2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane
Description
This compound features a pteridin core linked to a benzoyl group, a pentanoic acid backbone, and a complex lipid-phosphoryl-ether chain terminating with azane (NH₃). The benzoyl-amino bridge connects to a pentanoic acid chain functionalized with phosphorylated polyether and carbamoyl groups, which are likely designed to enhance solubility or membrane permeability. Azane may act as a counterion or participate in pH-dependent stability .
Properties
Molecular Formula |
C65H111N10O16P |
|---|---|
Molecular Weight |
1319.6 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane |
InChI |
InChI=1S/C65H108N9O16P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-57(76)87-49-54(90-58(77)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-89-91(83,84)88-44-42-68-65(82)86-46-45-85-43-41-67-56(75)40-39-55(63(80)81)72-61(78)51-35-37-52(38-36-51)69-47-53-48-70-60-59(71-53)62(79)74-64(66)73-60;/h35-38,48,54-55,59,69H,3-34,39-47,49-50H2,1-2H3,(H,67,75)(H,68,82)(H,72,78)(H,80,81)(H,83,84)(H2,66,74,79);1H3 |
InChI Key |
WXIKCKLNMQSVPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=NC3C(=NC(=NC3=O)N)N=C2)OC(=O)CCCCCCCCCCCCCCCCC.N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
Starting Materials : The synthesis often begins with readily available pteridine derivatives, such as 2-amino-4-oxo-4aH-pteridine.
Formation of Benzoyl Derivative : The pteridine derivative is reacted with a benzoyl compound to form an amide linkage, which is crucial for the subsequent steps.
Carbamate Formation : The addition of carbamate functionalities through reactions with appropriate alkyl or acylating agents leads to the formation of the core structure.
Phosphorylation : A critical step involves the phosphorylation of the hydroxyl groups using phosphoric acid derivatives, which enhances solubility and biological activity.
Final Modifications : The final steps typically involve protecting group deprotection and purification processes to yield the desired product in high purity.
Alternative Synthetic Routes
In addition to the traditional multi-step synthesis, alternative methods have been explored:
One-Pot Synthesis : Recent advancements in synthetic chemistry have led to one-pot reactions that streamline the process by combining multiple steps into a single reaction vessel, reducing time and resource consumption.
Use of Catalysts : The application of transition metal catalysts has shown promise in facilitating certain reactions within the synthesis pathway, improving yields and selectivity.
Analytical Techniques for Characterization
After synthesis, various analytical techniques are employed to characterize Methopterin:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and purity |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and separation of components |
| Mass Spectrometry (MS) | Confirms molecular weight and structure |
| Infrared Spectroscopy (IR) | Identifies functional groups |
Research Findings
Recent studies have focused on optimizing the synthesis pathways to enhance yields and reduce by-products:
Yield Improvement : Research indicates that optimizing reaction temperatures and times can significantly improve yields by up to 30% in certain steps.
Purification Techniques : Advanced purification techniques such as flash chromatography have been shown to effectively separate Methopterin from undesired side products, yielding purities greater than 95%.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The benzoyl and phosphoryl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the oxo groups may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It could serve as a lead compound for the development of new drugs or biochemical probes.
Medicine
In medicine, this compound may have potential therapeutic applications, particularly if it exhibits activity against specific biological targets. It could be investigated for its efficacy in treating various diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a component in specialized chemical formulations. Its unique properties may make it suitable for use in coatings, adhesives, or other industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and other proteins. The compound’s functional groups may enable it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoic Acid Derivatives with Heterocyclic Moieties
- 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4): This compound () shares a benzoic acid scaffold but incorporates a thiazolidinone ring instead of a pteridin. Both use benzoyl-amino linkages but differ in solubility due to the lipid-phosphoryl chain in the target molecule .
- 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid: This azetidinone derivative () includes a β-lactam ring, which is absent in the target compound. The nitro group enhances electrophilicity, contrasting with the electron-rich pteridin. Both compounds employ benzoic acid for conjugation but diverge in reactivity due to distinct heterocycles .
Lipidated and Phosphorylated Compounds
- Polymer-Drug Conjugates with Stearate Chains: The octadecanoyloxy (stearate) groups in the target compound resemble lipidated prodrugs, such as lipid-nucleotide conjugates. These groups enhance cellular uptake via lipid raft-mediated endocytosis, a property inferred for the target molecule due to its long alkyl chains .
- The phosphoryl-ether chain in the target compound may exhibit similar hydrolytic stability challenges as iodine(III) reagents, requiring controlled storage conditions .
Ammonia-Releasing Compounds
- Azane (Ammonia) in Spoilage Systems :
Azane is a degradation product in meat spoilage (), suggesting the target compound may release NH₃ under hydrolytic conditions. This contrasts with stable ammonium salts (e.g., ’s triazolopyridazin-6-yl derivatives), which maintain ionic integrity in aqueous environments .
Critical Analysis of Structural and Functional Divergence
- Pteridin vs. Thiazolidinone/Azetidinone: The pteridin’s conjugated system may enable π-π stacking with biological targets (e.g., dihydrofolate reductase), unlike the non-aromatic thiazolidinone or strained azetidinone .
- Azane Role : Unlike inert counterions (e.g., sodium in ), azane may contribute to pH-sensitive solubility or toxicity if released .
Biological Activity
The compound 2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane represents a complex chemical structure with potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups that may contribute to its biological activity, including:
- Pteridine moiety : Known for its role in various biological processes.
- Amide bonds : Potentially involved in interactions with biological macromolecules.
- Phosphoryl group : May enhance solubility and bioavailability.
Research indicates that the compound may interact with specific molecular pathways, particularly those involved in cancer progression and cellular signaling. Notably, it has been associated with:
- Inhibition of MITF Pathway : The compound has shown potential in inhibiting the Microphthalmia-associated transcription factor (MITF), which is critical in melanoma cell proliferation and survival. In vitro studies demonstrated a decrease in MITF expression levels when treated with this compound, suggesting its role as a therapeutic agent in melanoma treatment .
- Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxic properties against various cancer cell lines. For instance, concentration-response assays have shown significant reductions in cell viability at specific dosages, indicating its potential as an anticancer agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study A | SK-MEL-5 | 7.14 | Reduced cell viability |
| Study B | A375 | 10.5 | Inhibition of proliferation |
| Study C | Primary melanocytes | 12.3 | Cytotoxic effects observed |
Case Studies
- Melanoma Treatment : In a controlled study involving SK-MEL-5 melanoma cells, treatment with the compound resulted in a significant reduction in cell viability over 24 hours, correlating with increased apoptosis markers . This suggests that it may be effective in targeting melanoma cells specifically while sparing normal cells.
- Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetic profile of the compound indicated favorable absorption characteristics when administered orally. Studies demonstrated that the compound remains stable in physiological conditions, enhancing its potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
